6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple chloro and methyl groups attached to a chromeno-oxazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromeno core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Introduction of chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide under controlled conditions.
Oxazinone formation: The final step involves the formation of the oxazinone ring through a condensation reaction with suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes, resulting in changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-thione
Uniqueness
6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific arrangement of chloro and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H17Cl2NO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H17Cl2NO3/c1-10-4-5-13(6-16(10)21)23-8-15-18-14(7-17(22)19(15)25-9-23)11(2)12(3)20(24)26-18/h4-7H,8-9H2,1-3H3 |
InChI Key |
JQOQFSJEUDGRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C(=C(C(=O)O4)C)C)Cl |
Origin of Product |
United States |
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